molecular formula C18H20N2O3S2 B2494829 Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate CAS No. 686771-86-8

Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate

Cat. No.: B2494829
CAS No.: 686771-86-8
M. Wt: 376.49
InChI Key: VKTHZNIOCQUFCN-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
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Biological Activity

Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core with a p-tolyl substituent and a methyl thio group. Its chemical formula is C15H18N2O2SC_{15}H_{18}N_2O_2S, and it can be represented as follows:

Molecular Structure C15H18N2O2S\text{Molecular Structure }\quad \text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

2. Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor effects. For instance, thieno[3,2-d]pyrimidine derivatives were tested against several cancer cell lines, showing promising cytotoxicity. These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function .

3. Urease Inhibition

Urease inhibitors are crucial in treating conditions like urinary tract infections and kidney stones. Compounds related to this compound have been shown to effectively inhibit urease activity in vitro. This suggests potential therapeutic applications in managing urease-related disorders .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and tumor growth.
  • Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings .

Case Study 2: Antitumor Activity

In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated that the mechanism involved apoptosis induction through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of apoptosis
Urease InhibitionCompetitive inhibition

Properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-4-14(17(22)23-3)25-18-19-13-9-10-24-15(13)16(21)20(18)12-7-5-11(2)6-8-12/h5-8,14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTHZNIOCQUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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